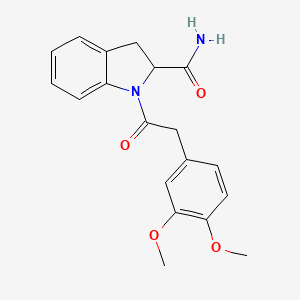

1-(2-(3,4-Dimethoxyphenyl)acetyl)indoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

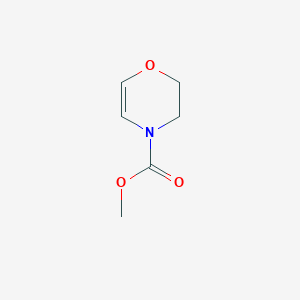

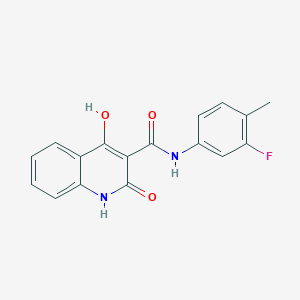

1-(2-(3,4-Dimethoxyphenyl)acetyl)indoline-2-carboxamide is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.379. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis

The asymmetric synthesis of (S)‐2‐Indolinecarboxylic acid, an intermediate for ACE inhibitors, represents a significant application of related indoline derivatives. Traditionally produced via Fischer indole synthesis, a more efficient method combines biocatalysis and homogeneous catalysis, streamlining the process to just three steps, highlighting the compound's role in simplifying pharmaceutical production processes (de Lange et al., 2011).

Chemosensor Development

Another application is in the development of novel chemosensors for metal ion detection. A derivative, N,N',N',1-tetraacetyl-4,6-dimethoxy-1H-indole-2-carbohydrazide, demonstrates selective recognition toward Fe3+ and Cu2+ ions, showcasing the compound's utility in environmental and analytical chemistry for the selective detection of these ions (Şenkuytu et al., 2019).

Anti-inflammatory Drug Design

Indole acetamide derivatives have been synthesized with potential anti-inflammatory activity. One such derivative, N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, was characterized and tested for anti-inflammatory properties, indicating its potential as a basis for developing new anti-inflammatory drugs (Al-Ostoot et al., 2020).

Antioxidative Properties

Indole derivatives have been evaluated for their antioxidative properties, potentially acting as selective cyclooxygenase inhibitors and scavengers of reactive oxygen species (ROS). This research underscores the compound's application in exploring new antioxidants and understanding their mechanisms of action (Aboul‐Enein et al., 2004).

Conformational Analysis

The study of conformational preferences of indoline derivatives provides insights into the structure-activity relationships critical for drug design. Research on indoline-2-carboxylic acid and its derivatives helps understand how the incorporation of aromatic groups affects the molecules' flexibility and bioactivity, aiding in the design of more effective therapeutic agents (Warren et al., 2010).

Ring-opening Polymerization

N-(3,5-Bis(trifluoromethyl)phenyl)-1H-indole-2-carboxamide 1e serves as an efficient hydrogen-bonding organocatalyst for the ring-opening polymerization of L-lactide, indicating the compound's significance in polymer science for creating controlled dispersity and molecular weight polymers, further demonstrating its versatility beyond pharmaceutical applications (Koeller et al., 2009).

Mechanism of Action

Target of Action

The compound “1-(2-(3,4-Dimethoxyphenyl)acetyl)indoline-2-carboxamide” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives . .

Mode of Action

Indole derivatives, particularly those with a carboxamide moiety at positions 2 and 3, exhibit unique inhibitory properties . The presence of the carboxamide moiety in these derivatives allows them to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity . This suggests that “this compound” may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives have been associated with a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “this compound” could potentially affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , this compound could potentially have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

Indole derivatives, such as 1-(2-(3,4-Dimethoxyphenyl)acetyl)indoline-2-carboxamide, have been found to possess various biological activities . They have been shown to interact with multiple receptors, which can be beneficial in developing new useful derivatives . Specific enzymes, proteins, and other biomolecules that this compound interacts with are not yet fully identified.

Cellular Effects

Indole derivatives have been shown to have a broad spectrum of biological activities, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)acetyl]-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-24-16-8-7-12(9-17(16)25-2)10-18(22)21-14-6-4-3-5-13(14)11-15(21)19(20)23/h3-9,15H,10-11H2,1-2H3,(H2,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBBICGGQBZFLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2C(CC3=CC=CC=C32)C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2835628.png)

![2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2835630.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2835633.png)

![Isopropyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2835643.png)

![(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2835644.png)

![4-allyl-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2835645.png)